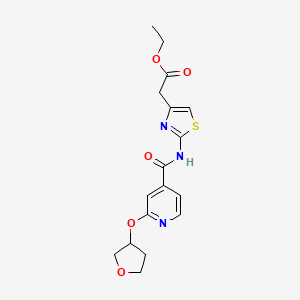

![molecular formula C17H13N5O2S B2816018 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034273-98-6](/img/structure/B2816018.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

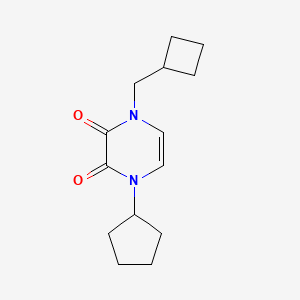

The compound is a derivative of benzotriazinones , which are a class of organic compounds containing a benzene ring fused to a triazinone. Benzotriazinones are known to be stable and their properties can be modified through simple substitution changes .

Synthesis Analysis

Benzotriazinones are traditionally synthesized from 2-aminobenzamides or 2-aminobenzenesulfonamides by reaction with sodium nitrite and hydrochloric acid . The synthesis process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .Molecular Structure Analysis

The molecular structure of benzotriazinones depends on the substituents attached to the benzene ring. These substituents can greatly influence the properties of the compound .Chemical Reactions Analysis

Benzotriazinones can undergo various chemical reactions, including nickel-catalyzed denitrogenative insertion reactions with alkenes, alkynes, and allenes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazinones can be influenced by the substituents attached to the benzene ring. These properties include spectroscopic, structural, electrochemical, magnetic, and chemical properties .Wissenschaftliche Forschungsanwendungen

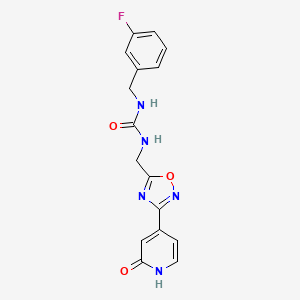

Anti-Alzheimer Agents

This compound has been studied for its potential use as an anti-Alzheimer agent . Derivatives of this compound have been synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a key role in Alzheimer’s disease . The compound exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE .

Neuroprotective Agents

The compound has also shown significant neuroprotective activity against H2O2-induced oxidative stress . This suggests that it could be used in the treatment of neurodegenerative disorders where oxidative stress plays a significant role .

Anti-Dementia Agents

Given its inhibitory activity against AChE, this compound could also be used as an anti-dementia agent . AChE inhibitors are commonly used in the treatment of dementia, particularly in Alzheimer’s disease .

Molecular Modeling

This compound has been used in molecular modeling and molecular dynamic studies . These studies can provide valuable insights into the interaction of the compound with various enzymes and receptors, which can guide the design of new drugs .

Synthesis of New Compounds

The compound serves as a molecular platform for a variety of chemical transformations . This makes it valuable in the synthesis of new compounds with potential therapeutic applications .

Research on Reaction Mechanisms

The compound has been used in research on the thermal opening of the [1,2,3]triazin-4(3H)-one nucleus . This research can contribute to our understanding of reaction mechanisms, which is crucial in the field of synthetic chemistry .

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and cognition .

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, indicating that the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE and BuChE results in increased acetylcholine levels, which can have a significant impact on cognitive function . The compound has shown to exhibit excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This could potentially make it a potent agent for the treatment of Alzheimer’s disease, a condition characterized by a decline in cognitive function.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c23-16(11-5-6-14-15(9-11)25-10-19-14)18-7-8-22-17(24)12-3-1-2-4-13(12)20-21-22/h1-6,9-10H,7-8H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVLMXRTIRGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2815937.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815943.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2815944.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)

![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)

![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B2815957.png)